![molecular formula C22H18O12 B3029088 D-Chicoric acid CAS No. 52248-48-3](/img/structure/B3029088.png)
D-Chicoric acid
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Description
Chicoric acid, also known as D-chicate or L-dcta, belongs to the class of organic compounds known as tetracarboxylic acids and derivatives. These are carboxylic acids containing exactly four carboxyl groups. Chicoric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, chicoric acid is primarily located in the membrane (predicted from logP).
Scientific Research Applications
Cognitive Impairment and Antioxidant Defense
D-Chicoric acid has been studied for its effects on cognitive impairment induced by oxidative stress. In a study, chicoric acid supplementation was shown to ameliorate cognitive impairment in mice and SH-SY5Y cells by promoting the antioxidant defense system. This effect was attributed to its role in activating the Nrf2 antioxidative defense system, thus indicating its potential in nutritional strategies against oxidative stress-related cognitive impairment (Wang et al., 2017).
Bioactivity and Distribution
Chicoric acid, identified in various plants, has been noted for its health benefits. It's used as a quality indicator in food processing and may offer health advantages. This review discusses chicoric acid's identification, quantification methods, biosynthesis, and potential research areas (Lee & Scagel, 2013).
Inflammation and Oxidative Stress in Liver Injury
Chicoric acid shows promise in treating acute liver injury. It reduces serum aspartate aminotransferase and alanine aminotransferase levels, and mortality in liver injury models. Its mechanism involves restraining MAPKs and NF-κB to alleviate inflammation and activating Nrf2 pathway and autophagy (Li et al., 2020).
Lifespan Extension
Chicoric acid extends lifespan in Caenorhabditis elegans, partly through the aak-2 and skn-1 pathways. It delays declines in pumping rate and locomotive activity, indicators of aging, and enhances resistance to oxidative stress (Peng et al., 2019).
Allergic Inflammation
Chicoric acid demonstrates antiallergic-related anti-inflammatory effects in human mast cells and anaphylactic activity in mice. It modulates mast cell-mediated allergic responses, suggesting its potential as a treatment for allergy-related inflammatory disorders (Lee et al., 2015).
HIV-1 Integrase Inhibitors
D-Chicoric acid retains inhibitory potency against HIV-1 integrase equal to its L-counterpart. The study identifies new integrase inhibitors, suggesting potential in HIV-1 treatment (Lin et al., 1999).
properties
CAS RN |
52248-48-3 |
---|---|
Product Name |
D-Chicoric acid |
Molecular Formula |
C22H18O12 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
(2S,3S)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid |
InChI |
InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+/t19-,20-/m0/s1 |
InChI Key |
YDDGKXBLOXEEMN-QFZCZCNSSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@H](C(=O)O)[C@H](OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |
Other CAS RN |
70831-56-0 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
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